Boc-3-chloro-L-tyrosine
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Overview
Description
Boc-3-chloro-L-tyrosine is a derivative of tyrosine . It is a chloroamino acid that comprises a tyrosine core with a chloro- substituent ortho to the phenolic hydroxy group . It has been used in the enzymatic synthesis of halogen derivatives of aromatic amino acids labeled with a hydrogen isotope .
Synthesis Analysis
Boc-3-chloro-L-tyrosine has been used in the enzymatic synthesis of halogen derivatives of aromatic amino acids labeled with a hydrogen isotope . More details about the synthesis process can be found in the relevant papers .Molecular Structure Analysis
The molecular formula of Boc-3-chloro-L-tyrosine is C14H18ClNO5 . It contains a total of 39 bonds; 21 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 hydroxyl group .Chemical Reactions Analysis
Boc-3-chloro-L-tyrosine has been used in the enzymatic synthesis of halogen derivatives of aromatic amino acids labeled with a hydrogen isotope . More details about the chemical reactions can be found in the relevant papers .Physical And Chemical Properties Analysis
Boc-3-chloro-L-tyrosine has a molecular weight of 315.75 g/mol . It has an XLogP3-AA of 2.8, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 5, and a rotatable bond count of 6 .Scientific Research Applications
1. Biomarker for Oxidative Stress and Inflammation 3-Chloro-L-tyrosine is a derivative of L-tyrosine and is formed from a reaction between the myeloperoxidase (MPO) product hypochlorous acid and L-tyrosine . It has been used as a biomarker of oxidative damage induced by MPO .
Biomarker for Cancer
3-Chloro-L-tyrosine has been used in the quantification of free 3-Nitro-L-tyrosine (3-NT), 3-Chloro-L-tyrosine (3-CT), and 3-Bromo-L-tyrosine (3-BT) in biological samples as potential inflammation, oxidative stress, and cancer biomarkers . All metabolites were significantly higher in cancer patients than healthy controls .
Role in Colorectal Cancer Research
In a study involving colorectal cancer patients during the perioperative period, 3-Chloro-L-tyrosine was used in the development of a liquid chromatography–tandem mass spectrometry (LC-MS/MS)-based method for simultaneous analysis without an extract purification step by solid-phase extraction .
4. Role in Stress Mitigation and Performance Enhancement Tyrosine, a precursor of catecholamine neurotransmitters, may help alleviate physical/cognitive performance decrements in humans under conditions of high physical/psychological stress . Tyrosine supplementation has been shown to diminish cognitive and some behavioral deficits associated with stressful conditions .
Role in Metabolomics
3-Chloro-L-tyrosine has been used in metabolomics, a study of chemical processes involving metabolites. It is particularly useful in the study of specific cellular processes related to oxidative stress and inflammation .
6. Role in Drug Development for Chagas Disease Halogenated L-tyrosine derivatives, including 3-Chloro-L-tyrosine, have been synthesized to examine new substances for the treatment of Chagas disease .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S)-3-(3-chloro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO5/c1-14(2,3)21-13(20)16-10(12(18)19)7-8-4-5-11(17)9(15)6-8/h4-6,10,17H,7H2,1-3H3,(H,16,20)(H,18,19)/t10-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMKCIHCRJIZOO-JTQLQIEISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)O)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10620970 |
Source
|
Record name | N-(tert-Butoxycarbonyl)-3-chloro-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10620970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-3-chloro-L-tyrosine | |
CAS RN |
192315-36-9 |
Source
|
Record name | N-(tert-Butoxycarbonyl)-3-chloro-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10620970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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